STL427944

Description

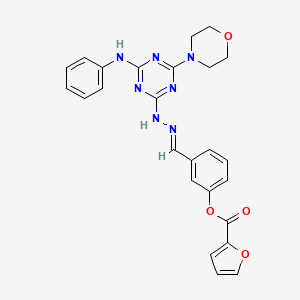

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H23N7O4 |

|---|---|

Molecular Weight |

485.5 g/mol |

IUPAC Name |

[3-[(E)-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate |

InChI |

InChI=1S/C25H23N7O4/c33-22(21-10-5-13-35-21)36-20-9-4-6-18(16-20)17-26-31-24-28-23(27-19-7-2-1-3-8-19)29-25(30-24)32-11-14-34-15-12-32/h1-10,13,16-17H,11-12,14-15H2,(H2,27,28,29,30,31)/b26-17+ |

InChI Key |

GJSQVQUKCXYAMW-YZSQISJMSA-N |

SMILES |

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CO4)NC5=CC=CC=C5 |

Isomeric SMILES |

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=CO4)NC5=CC=CC=C5 |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CO4)NC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Preliminary Efficacy of STL427944: A Novel FOXM1 Inhibitor for Overcoming Chemoresistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

STL427944 is a novel small molecule inhibitor of the Forkhead box M1 (FOXM1) transcription factor, a key oncogene implicated in tumor progression and chemoresistance across a wide range of human cancers. Preliminary studies have demonstrated that this compound selectively suppresses FOXM1 activity by inducing its relocalization from the nucleus to the cytoplasm, followed by autophagic degradation. This unique mechanism of action leads to the sensitization of cancer cells to conventional chemotherapeutic agents. This technical guide provides a comprehensive overview of the preliminary efficacy data for this compound, including detailed experimental protocols and a summary of quantitative findings. The information presented herein is intended to support further research and development of this promising anti-cancer agent.

Introduction

The Forkhead box M1 (FOXM1) transcription factor is a master regulator of the cell cycle, promoting G1/S and G2/M phase transitions. Its overexpression is a common feature in many human cancers and is associated with poor prognosis and resistance to therapy. The development of pharmacological inhibitors of FOXM1 has been a significant challenge. This compound was identified through a network-centric transcriptomic analysis as a compound that selectively suppresses the FOXM1 pathway. This document details the initial findings on the efficacy of this compound, its mechanism of action, and its potential in combination therapies.

Mechanism of Action: A Signaling Pathway Overview

This compound exerts its inhibitory effect on FOXM1 through a distinct, two-step mechanism. Initially, it induces the translocation of FOXM1 protein from the nucleus, where it is active, to the cytoplasm. Subsequently, it promotes the degradation of the cytoplasmic FOXM1 via the autophagy pathway.[1][2] This leads to a significant reduction in the overall cellular levels of FOXM1 protein, thereby inhibiting the transcription of its downstream target genes involved in cell proliferation and survival.

Quantitative Data on Efficacy

The efficacy of this compound has been evaluated in various human cancer cell lines, both as a single agent and in combination with standard chemotherapeutic drugs. The following tables summarize the key quantitative findings from these preliminary studies.

Table 1: Dose-Dependent Suppression of FOXM1 by this compound

Treatment with this compound for 24 hours resulted in a dose-dependent reduction of FOXM1 protein levels in a panel of human cancer cell lines.

| Cell Line (Cancer Type) | This compound Concentration (µM) | Observed FOXM1 Suppression |

| LNCaP (Prostate) | 5 - 10 | Prominent |

| PC3 (Prostate) | 5 - 10 | Prominent |

| A549 (Lung) | 5 - 10 | Prominent |

| HCT116 (Colorectal) | 25 - 50 | Maximum Efficiency |

| OVCAR3 (Ovarian) | 25 - 50 | Maximum Efficiency |

Data compiled from Chesnokov et al., 2021.

Table 2: Synergistic Efficacy of this compound with Chemotherapeutic Agents

This compound has been shown to enhance the cytotoxic effects of several conventional chemotherapeutic agents, suggesting its potential to overcome chemoresistance.

| Cancer Cell Line | Chemotherapeutic Agent | Combination Effect |

| PEO1 (Ovarian) | Carboplatin | Increased sensitivity |

| H1703 (Lung) | Carboplatin | Increased sensitivity |

| A549 (Lung) | Carboplatin | Increased sensitivity |

| HCT116 (Colorectal) | 5-Fluorouracil | Increased sensitivity |

| MDA-MB-231 (Breast) | Paclitaxel | Increased sensitivity |

Data compiled from Chesnokov et al., 2021.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the preliminary efficacy studies of this compound.

Cell Culture and Drug Treatment

Human cancer cell lines were maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For drug treatment experiments, cells were seeded in appropriate culture plates and allowed to attach overnight. This compound, dissolved in DMSO, was added to the culture medium at the indicated concentrations for the specified durations. Control cells were treated with an equivalent volume of DMSO.

Immunoblotting for FOXM1 Detection

-

Cell Lysis: After drug treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Protein concentration in the cell lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against FOXM1 overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

RNA Sequencing and Analysis

-

RNA Extraction: Total RNA was extracted from cells treated with this compound or vehicle control using a commercial RNA extraction kit.

-

Library Preparation and Sequencing: RNA quality was assessed, and libraries were prepared using a standard RNA-seq library preparation kit. Sequencing was performed on a high-throughput sequencing platform.

-

Data Analysis: Raw sequencing reads were quality-controlled and aligned to the human reference genome. Differential gene expression analysis was performed to identify genes and pathways modulated by this compound treatment. Gene set enrichment analysis was used to determine the impact on the FOXM1 regulatory network.

Cell Viability (MTT) Assay for Combination Studies

-

Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Drug Treatment: Cells were treated with this compound, a chemotherapeutic agent, or a combination of both at various concentrations.

-

MTT Incubation: After the treatment period (e.g., 48-72 hours), MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in DMSO.

-

Absorbance Measurement: The absorbance at 570 nm was measured using a microplate reader. Cell viability was calculated as a percentage of the untreated control.

Experimental Workflow

The general workflow for the preliminary in vitro evaluation of this compound is depicted below.

Conclusion and Future Directions

The preliminary data on this compound are highly encouraging, positioning it as a promising candidate for further preclinical and clinical development. Its novel mechanism of action, involving the induction of autophagic degradation of FOXM1, offers a unique strategy to combat cancers that are dependent on this oncogenic transcription factor. The ability of this compound to sensitize cancer cells to existing chemotherapies highlights its potential to improve treatment outcomes and overcome drug resistance.

Future studies should focus on in vivo efficacy and toxicity profiling of this compound in relevant animal models of human cancer. Further optimization of the compound's pharmacological properties could lead to the development of even more potent and selective FOXM1 inhibitors. A derivative, STL001, has already been reported to be up to 50 times more efficient in reducing FOXM1 activity.[3][4] The exploration of biomarkers to identify patient populations most likely to respond to this compound therapy will be crucial for its successful clinical translation.

References

Foundational Research on FOXM1 Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the foundational research on Forkhead Box M1 (FOXM1) inhibitors. It covers the core signaling pathways, quantitative data on key inhibitors, and detailed experimental protocols for their evaluation.

Introduction to FOXM1 in Oncology

The Forkhead Box M1 (FOXM1) is a transcription factor belonging to the Forkhead box (FOX) protein family, characterized by a conserved DNA-binding domain known as the forkhead or winged-helix domain.[1] FOXM1 is a critical regulator of the cell cycle, playing a pivotal role in the G1/S and G2/M phase transitions.[2] Its activity is essential for the expression of a multitude of genes that govern cell proliferation, differentiation, and genomic stability.[1]

In normal adult tissues, FOXM1 expression is tightly regulated and largely restricted to proliferating cells. However, its aberrant overexpression is a common feature in a wide array of human cancers, including breast, lung, prostate, liver, and colorectal cancers.[3][4] This overexpression is often correlated with poor prognosis, tumor progression, metastasis, and resistance to chemotherapy.[2][5] The oncogenic potential of FOXM1 stems from its capacity to transactivate target genes implicated in all major hallmarks of cancer.[6] Consequently, FOXM1 has emerged as a compelling therapeutic target for the development of novel anticancer agents.[7]

The FOXM1 Signaling Pathway

FOXM1 acts as a downstream effector of several oncogenic signaling pathways. Its transcriptional activity is regulated by a complex network of upstream kinases and transcription factors. The diagram below illustrates the key signaling cascades that converge on FOXM1 activation.

Caption: Key signaling pathways regulating FOXM1 and its downstream oncogenic functions.

Key FOXM1 Inhibitors and Quantitative Efficacy

Several small molecule inhibitors targeting FOXM1 have been identified through various discovery methods, including high-throughput screening and virtual screening.[8] These inhibitors primarily act by disrupting the interaction between the FOXM1 DNA-binding domain (DBD) and its target DNA sequences.[8]

Summary of Preclinical FOXM1 Inhibitors

The following table summarizes the key characteristics of prominent preclinical FOXM1 inhibitors.

| Inhibitor | Discovery Method | Mechanism of Action |

| FDI-6 | High-Throughput Screening | Binds to the FOXM1 DBD, preventing DNA interaction.[9] |

| RCM-1 | High-Throughput Screening | Inhibits FOXM1 nuclear localization and promotes its degradation.[10][11] |

| Thiostrepton | Natural Product Screening | Directly binds to the FOXM1 DBD and inhibits its transcriptional activity. Also exhibits proteasome inhibitory effects.[7][12] |

| XST-20 | Virtual Screening | Interacts with the FOXM1 DBD to block its transcriptional activity.[13] |

| NB-73 | High-Throughput Screening | A diarylethene derivative that directly binds to FOXM1 and accelerates its degradation.[14] |

In Vitro Efficacy of FOXM1 Inhibitors

The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are critical metrics for assessing the in vitro potency of FOXM1 inhibitors across various cancer cell lines.

| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| FDI-6 | MDA-MB-231 | Triple-Negative Breast Cancer | 7.33 ± 0.77 | [3] |

| Hs578T | Triple-Negative Breast Cancer | 6.09 ± 1.42 | [3] | |

| PEO-1 | Ovarian Cancer | 18.1 (GI50) | [15] | |

| HCT-116 | Colorectal Carcinoma | 86.14 | [15] | |

| RCM-1 | Rd76-9 | Rhabdomyosarcoma | Not specified | [10] |

| B16-F10 | Melanoma | Not specified | [10] | |

| H2122 | Lung Adenocarcinoma | Not specified | [10] | |

| Thiostrepton | MG-63 | Osteosarcoma | ~4 | [16] |

| HOS-MNNG | Osteosarcoma | ~4 | [16] | |

| NB-73 | Breast Cancer Cells | Breast Cancer | 0.073 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of FOXM1 inhibitors.

High-Throughput Screening (HTS) for FOXM1-DNA Binding Inhibitors

This protocol outlines a fluorescence polarization (FP)-based assay for identifying inhibitors of the FOXM1 DNA-binding domain (DBD) interaction with its DNA consensus sequence.[9]

Caption: Workflow for a fluorescence polarization-based high-throughput screen.

Methodology:

-

Reagent Preparation:

-

Purify recombinant FOXM1 DBD protein.

-

Synthesize and label a DNA oligonucleotide probe with a fluorophore (e.g., fluorescein) corresponding to the FOXM1 consensus binding site.

-

Prepare an assay buffer suitable for maintaining protein stability and DNA binding (e.g., supplemented with 0.01% Tween-20 and 0.1 mg/mL bovine serum albumin).[9]

-

-

Assay Plate Preparation:

-

Using a robotic liquid handler, dispense the assay buffer into a 1536-well microplate.

-

Dispense the small molecule compound library, with each compound at a defined concentration in individual wells. Include positive controls (e.g., unlabeled DNA) and negative controls (e.g., DMSO vehicle).

-

-

Reaction and Incubation:

-

Add the purified FOXM1 DBD protein to all wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-protein interaction.

-

Add the fluorescently labeled DNA probe to all wells.

-

Incubate the plate for a sufficient duration (e.g., 1.5 hours) at room temperature to allow the binding reaction to reach equilibrium.[9]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

-

Calculate the Z' factor and signal-to-background ratio to assess the quality and robustness of the assay.[2]

-

Identify compounds that cause a significant decrease in the fluorescence polarization signal as primary hits.

-

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of approximately 5 x 10³ cells per well.[1]

-

Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the FOXM1 inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the cells with the compound for a specified period (e.g., 72 hours).

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Carefully remove the supernatant from each well.

-

Add 200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[1]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

-

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model in mice to evaluate the in vivo efficacy of FOXM1 inhibitors.[17]

Methodology:

-

Animal Model:

-

Tumor Cell Implantation:

-

Harvest cancer cells (e.g., 1 x 10^6 SKOV3 cells) and resuspend them in a suitable medium like PBS.[18]

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the FOXM1 inhibitor (e.g., RCM-1) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.[10]

-

-

Efficacy Evaluation:

-

Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[10]

-

Conclusion

FOXM1 remains a highly validated and attractive target in oncology. The foundational research has led to the discovery of several classes of inhibitors with distinct mechanisms of action. The data presented in this guide highlight the potential of these compounds to inhibit cancer cell proliferation and tumor growth. The detailed experimental protocols provide a framework for the continued discovery and preclinical evaluation of novel FOXM1-targeted therapies. Further research will be crucial to optimize the potency, selectivity, and pharmacokinetic properties of these inhibitors to facilitate their translation into clinical settings.

References

- 1. Down-regulation of FoxM1 inhibits viability and invasion of gallbladder carcinoma cells, partially dependent on inducement of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a FOXM1-DBD Binding Assay for High-Throughput Screening Using TR-FRET Assay [jstage.jst.go.jp]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Targeting of mutant p53-induced FoxM1 with thiostrepton induces cytotoxicity and enhances carboplatin sensitivity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of the FOXM1 transcriptional program via novel small molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The FOXM1 inhibitor RCM-1 decreases carcinogenesis and nuclear β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Molecular mechanism of Forkhead box M1 inhibition by thiostrepton in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of FOXM1 transcription factor suppresses cell proliferation and tumor growth of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-based virtual screening identified novel FOXM1 inhibitors as the lead compounds for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Avenues: A Technical Guide to the FOXM1 Inhibitor STL427944

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of STL427944, a novel small molecule inhibitor of the Forkhead box M1 (FOXM1) transcription factor. FOXM1 is a well-documented oncogene, frequently overexpressed in a wide range of human cancers and implicated in tumor progression, metastasis, and resistance to chemotherapy.[1] this compound presents a promising strategy to counteract the oncogenic functions of FOXM1, offering a new modality in the landscape of cancer therapeutics.

Core Mechanism of Action: Inducing Autophagic Degradation of FOXM1

This compound exerts its anti-cancer effects through a unique mechanism of action. It selectively targets FOXM1 for degradation by inducing a two-step process:

-

Nuclear Relocalization: this compound promotes the translocation of FOXM1 protein from the nucleus to the cytoplasm.[2][3][4][5]

-

Autophagic Degradation: Once in the cytoplasm, FOXM1 is degraded by autophagosomes.[2][3][4][5]

This targeted degradation leads to the suppression of FOXM1-dependent downstream signaling pathways, thereby inhibiting cancer cell proliferation and survival. A more potent, second-generation derivative, STL001, has been developed which preserves this mode of action.[6]

Quantitative Analysis of this compound Activity

Table 1: Dose-Dependent Suppression of FOXM1 by this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration (µM) for FOXM1 Suppression |

| LNCaP | Prostate Cancer | 5 - 10 |

| PC3 | Prostate Cancer | 5 - 10 |

| A549 | Non-small cell lung cancer | 5 - 10 |

| Various others | Ovarian, Colorectal | Effective at 5-10 µM |

This table summarizes the effective concentration range for FOXM1 suppression as observed in immunoblotting experiments. The data indicates that this compound is active in the low micromolar range across multiple cancer types.[1]

Synergy with Conventional Chemotherapeutics

A key therapeutic advantage of this compound is its ability to sensitize cancer cells to conventional chemotherapeutic agents. By inhibiting FOXM1, a key driver of chemoresistance, this compound enhances the efficacy of standard-of-care drugs.

Table 2: Synergistic Effects of this compound with Chemotherapy

| Chemotherapeutic Agent Class | Examples | Observed Effect in Combination with this compound |

| Platinum-based agents | Cisplatin, Carboplatin | Increased cancer cell sensitivity |

| Antimetabolites | 5-Fluorouracil | Increased cancer cell sensitivity |

| Taxanes | Paclitaxel, Docetaxel | Increased cancer cell sensitivity |

This table highlights the broad-spectrum synergistic potential of this compound. The combination therapy approach offers a promising strategy to overcome acquired resistance and improve patient outcomes.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: Mechanism of action of this compound.

Caption: Generalized Western Blot Workflow.

Caption: Generalized RNA-Seq Workflow for Differential Gene Expression Analysis.

Experimental Protocols

Detailed, step-by-step protocols for the key experimental procedures are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Immunoblotting for FOXM1 Detection

Objective: To determine the protein levels of FOXM1 in cancer cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-FOXM1

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cancer cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary anti-FOXM1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 9.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

RNA-Seq for Differential Gene Expression Analysis

Objective: To identify changes in the transcriptome of cancer cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Cell culture medium and supplements

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

DNase I

-

RNA quality assessment instrument (e.g., Agilent Bioanalyzer)

-

RNA library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)

-

Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

-

Cell Treatment: Treat cancer cells with this compound or vehicle control as described for immunoblotting.

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's protocol. Include an on-column DNase I digestion step to remove contaminating genomic DNA.

-

RNA Quality Control: Assess the quantity and quality of the extracted RNA. Use a spectrophotometer (e.g., NanoDrop) to determine RNA concentration and purity (A260/A280 and A260/A230 ratios). Use a microfluidics-based instrument (e.g., Bioanalyzer) to determine the RNA Integrity Number (RIN). Samples with high-quality RNA (RIN > 8) should be used for library preparation.

-

Library Preparation:

-

mRNA Isolation: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

-

Fragmentation and Priming: Fragment the mRNA and prime it for first-strand cDNA synthesis.

-

cDNA Synthesis: Synthesize first- and second-strand cDNA.

-

End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.

-

Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.

-

PCR Amplification: Amplify the adapter-ligated library using PCR to enrich for fragments with adapters on both ends.

-

-

Library Quality Control: Validate the quality and quantity of the prepared library using a Bioanalyzer and qPCR.

-

Sequencing: Pool the libraries and sequence them on a next-generation sequencing platform.

-

Data Analysis:

-

Quality Control: Perform quality control checks on the raw sequencing reads.

-

Alignment: Align the high-quality reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between this compound-treated and control samples.

-

Future Directions and Clinical Potential

The preclinical data for this compound are highly encouraging, positioning it as a first-in-class inhibitor of FOXM1 with a novel mechanism of action. Further studies are warranted to evaluate its pharmacokinetic and pharmacodynamic properties in in vivo models. The strong synergistic effects with existing chemotherapies suggest that this compound could be a valuable component of combination therapy regimens, potentially overcoming drug resistance and improving therapeutic outcomes for a wide range of cancers. As of now, there is no publicly available information on clinical trials for this compound, indicating it is likely still in the preclinical phase of development. Continued research and development of this compound and its derivatives hold significant promise for advancing cancer treatment.

References

- 1. rna-seqblog.com [rna-seqblog.com]

- 2. Sample Preparation and Differential Gene Expression Analysis of Human Cancer Cell Lines by RNA Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. axonmedchem.com [axonmedchem.com]

- 5. FOXM1 Antibody - ChIP-seq Grade (C15410232) | Diagenode [diagenode.com]

- 6. Cancer Transcriptome Analysis with RNA-Seq [illumina.com]

Methodological & Application

STL427944: Application Notes and Experimental Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

STL427944 is a selective inhibitor of the Forkhead box M1 (FOXM1) transcription factor, a key oncogene implicated in the proliferation, survival, and chemoresistance of numerous human cancers. This compound exerts its inhibitory effect by inducing the translocation of FOXM1 from the nucleus to the cytoplasm, where it undergoes subsequent degradation through the autophagic pathway. This unique mechanism of action makes this compound a valuable tool for cancer research and a potential candidate for combination therapies to overcome drug resistance. These application notes provide detailed protocols for the use of this compound in cell culture and summarize its effects on various cancer cell lines.

Data Presentation

The efficacy of this compound in suppressing FOXM1 and inhibiting cell viability varies across different cancer cell lines. The following table summarizes the effective concentrations of this compound observed in published studies. It is important to note that optimal concentrations may vary depending on the specific cell line, experimental conditions, and assay duration. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific model.

| Cell Line | Cancer Type | Effective Concentration for FOXM1 Suppression (µM) | Notes |

| LNCaP | Prostate Cancer | 5 - 10 | Prominent FOXM1 suppression observed at this concentration range.[1] |

| PC3 | Prostate Cancer | 5 - 10 | Significant reduction in FOXM1 protein levels.[1] |

| A549 | Lung Cancer | 5 - 10 | Effective in suppressing FOXM1 expression.[1] |

| Various | Prostate, Ovarian, Colorectal, Small Cell Lung Cancer | 5 - 10 | FOXM1 suppression achieved in a variety of cancer cell lines.[2] |

| Multiple | Human Cancer Cell Lines | 25 - 50 | Maximum efficiency for FOXM1 suppression reached in this range.[1] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cancer cell viability.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to test a range of concentrations (e.g., 1 µM to 50 µM).

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Protocol 2: Western Blot for FOXM1 protein levels

This protocol outlines the procedure for detecting changes in FOXM1 protein levels in cancer cells following treatment with this compound.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest

-

6-well cell culture plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against FOXM1

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time (e.g., 24 hours).

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and loading dye.

-

Denature the samples by boiling at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against FOXM1 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

-

Mandatory Visualization

Caption: Mechanism of this compound action.

Caption: Experimental workflow for cell viability assay.

References

Application Notes and Protocols for STL427944 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

STL427944 is a selective inhibitor of the Forkhead box M1 (FOXM1) transcription factor, a key oncogene implicated in the proliferation, survival, and chemoresistance of various human cancers.[1][2][3] These application notes provide a comprehensive guide to utilizing this compound in in vitro settings, including recommended concentrations for various cancer cell lines and detailed protocols for key experimental assays. The primary mechanism of action for this compound involves inducing the relocalization of nuclear FOXM1 protein to the cytoplasm, followed by its degradation through the autophagic pathway.[1][2][3] This unique mode of action overcomes the challenges previously faced in directly inhibiting this critical transcription factor.

Data Presentation: Effective Concentrations of this compound

The optimal concentration of this compound for in vitro studies is cell line-dependent. The following table summarizes effective concentrations for achieving significant FOXM1 protein suppression in various human cancer cell lines, as reported in the literature. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

| Cell Line | Cancer Type | Effective Concentration Range (µM) | Notes | Reference |

| LNCaP | Prostate Carcinoma | 5 - 10 | Prominent FOXM1 suppression | [2] |

| PC3 | Prostate Carcinoma | 5 - 10 | Prominent FOXM1 suppression | [2] |

| A549 | Non-Small Cell Lung Carcinoma | 5 - 10 | Prominent FOXM1 suppression | [2] |

| 22Rv1 | Prostate Carcinoma | 25 - 50 | Maximum efficiency of FOXM1 suppression | [2] |

| OVCAR-8 | High-Grade Serous Ovarian Cancer | 25 - 50 | Modest FOXM1 suppression | [4] |

| ES-2 | Ovarian Clear Cell Carcinoma | 25 - 50 | Modest FOXM1 suppression | [4] |

| HCT-116 | Colorectal Carcinoma | 25 - 50 | Modest FOXM1 suppression | [4] |

| HCT-FET | Colorectal Carcinoma | 25 - 50 | Modest FOXM1 suppression | [4] |

| FLO-1 | Esophageal Adenocarcinoma | 25 - 50 | Modest FOXM1 suppression | [4] |

Mandatory Visualizations

FOXM1 Signaling Pathway

References

- 1. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing STL427944 in Combination with Cisplatin for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcription factor Forkhead Box M1 (FOXM1) is a well-documented oncogene, frequently overexpressed in a wide array of human cancers. Its upregulation is strongly correlated with tumor progression, metastasis, and resistance to conventional chemotherapeutic agents, making it a prime target for novel cancer therapies.[1] STL427944 is a first-in-class small molecule inhibitor of FOXM1.[1] This compound has been identified through network-centric transcriptomic analysis and is known to selectively suppress FOXM1 activity.[2][3] Cisplatin, a platinum-based chemotherapeutic agent, is a cornerstone of treatment for numerous solid tumors. Its mechanism of action primarily involves the formation of DNA adducts, which obstruct DNA replication and transcription, ultimately leading to apoptotic cell death.[3][4] However, both intrinsic and acquired resistance to cisplatin remains a significant clinical challenge, often linked to the overexpression of DNA repair and anti-apoptotic proteins, many of which are regulated by FOXM1.[5][6][7]

The combination of this compound and cisplatin presents a promising therapeutic strategy to overcome chemoresistance. By inhibiting FOXM1, this compound can suppress the expression of genes involved in DNA repair and cell survival, thereby re-sensitizing cancer cells to the cytotoxic effects of cisplatin.[2][3][5] These application notes provide a comprehensive overview of the mechanism of action, protocols for in vitro evaluation, and expected outcomes of combining this compound with cisplatin.

Mechanism of Action

The synergistic anti-tumor effect of combining this compound and cisplatin is rooted in their complementary mechanisms of action that target cancer cell proliferation and survival from two distinct angles.

This compound: A Novel FOXM1 Inhibitor

This compound employs a unique two-step mechanism to inhibit FOXM1.[1][8][9]

-

Nuclear to Cytoplasmic Relocalization: this compound induces the translocation of FOXM1 from the nucleus, where it acts as a transcription factor, to the cytoplasm.[1][2][8]

-

Autophagic Degradation: Once in the cytoplasm, this compound promotes the degradation of FOXM1 protein through the autophagic pathway.[1][2][8][9][10]

By depleting the cellular levels of FOXM1, this compound effectively downregulates the expression of its target genes, which are crucial for cell cycle progression (e.g., cyclins, CDKs), DNA damage repair (e.g., BRCA2, XRCC1), and apoptosis evasion (e.g., Bcl-2).[1][5][6]

Cisplatin: The DNA Damaging Agent

Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to intra- and inter-strand crosslinks.[3][5] This DNA damage triggers a cascade of cellular responses, including:

-

Activation of DNA damage response (DDR) pathways.

-

Cell cycle arrest to allow for DNA repair.

-

If the damage is irreparable, induction of apoptosis through intrinsic and extrinsic pathways, often involving the activation of p53, ERK, and JNK signaling.[3][4][11][12]

Synergistic Interaction

The combination of this compound and cisplatin creates a synthetically lethal environment for cancer cells. Cisplatin-induced DNA damage is exacerbated by the this compound-mediated inhibition of FOXM1, which impairs the cancer cells' ability to repair this damage. This leads to an accumulation of DNA lesions, overwhelming the cellular repair capacity and pushing the cells towards apoptosis. Downregulation of FOXM1 has been shown to enhance cisplatin-induced apoptosis through the activation of the JNK/mitochondrial pathway.[7]

Data Presentation

Disclaimer: The following quantitative data is derived from studies utilizing siRNA-mediated knockdown of FOXM1 in combination with cisplatin. While this compound is a potent FOXM1 inhibitor, specific quantitative data for the combination of this compound and cisplatin was not available in the reviewed literature. This data is presented to illustrate the principle and expected synergistic effect of combining FOXM1 inhibition with cisplatin.

Table 1: In Vitro Cytotoxicity of FOXM1 Inhibition in Combination with Cisplatin

| Cell Line | Treatment | IC50 of Cisplatin (µg/mL) | Fold Sensitization | Reference |

| A2780 (Ovarian Cancer) | Scramble siRNA + Cisplatin | ~4.1 | - | [8] |

| FOXM1 siRNA + Cisplatin | ~1.7 | ~2.4 | [8] | |

| SKOV3 (Ovarian Cancer) | Scramble siRNA + Cisplatin | ~6.1 | - | [8] |

| FOXM1 siRNA + Cisplatin | ~2.5 | ~2.4 | [8] |

Table 2: Apoptosis Induction by FOXM1 Inhibition in Combination with Cisplatin

| Cell Line | Treatment | % Apoptotic Cells | Fold Increase in Apoptosis | Reference |

| A2780 (Ovarian Cancer) | Scramble siRNA + Cisplatin | ~18% | - | [8] |

| FOXM1 siRNA + Cisplatin | ~38% | ~2.1 | [8] | |

| SKOV3 (Ovarian Cancer) | Scramble siRNA + Cisplatin | ~20% | - | [8] |

| FOXM1 siRNA + Cisplatin | ~40% | ~2.0 | [8] |

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the synergistic effects of this compound and cisplatin. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in DMSO)

-

Cisplatin (dissolved in a suitable solvent, e.g., saline)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (e.g., DMSO or isopropanol with HCl for MTT)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound and cisplatin, both alone and in combination, in cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control and wells with medium only for blank measurements.

-

Incubate the plate for 48-72 hours at 37°C.

-

MTT/XTT Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

For XTT: Add 50 µL of XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

-

-

Measurement:

-

For MTT: After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

For XTT: The formazan product is soluble.

-

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment. Combination Index (CI) values can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

This compound and Cisplatin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Flow Cytometry: Analyze the cells by flow cytometry within 1 hour of staining.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blotting for Protein Expression

This technique is used to detect and quantify the levels of specific proteins, such as FOXM1 and markers of apoptosis (e.g., cleaved caspase-3, cleaved PARP).

Materials:

-

This compound and Cisplatin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FOXM1, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

The combination of the FOXM1 inhibitor this compound with the DNA-damaging agent cisplatin holds significant promise as a strategy to overcome chemoresistance in various cancers. The protocols and information provided herein offer a framework for researchers to investigate this synergistic interaction. By elucidating the molecular mechanisms and quantifying the enhanced efficacy, these studies can contribute to the development of more effective combination therapies for cancer treatment.

References

- 1. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequential targeting of PARP with carboplatin inhibits primary tumour growth and distant metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic interactions between interferon beta and carboplatin on SK-MEL 28 human melanoma cell growth inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synergistic enhancement of efficacy of platinum drugs with verteporfin in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FOXM1 Modulates Cisplatin Sensitivity by Regulating EXO1 in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Carboplatin-paclitaxel- and carboplatin-docetaxel-induced cytotoxic effect in epithelial ovarian carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for STL427944 in Prostate Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

STL427944 is a novel, potent, and selective small molecule inhibitor of the Forkhead Box M1 (FOXM1) transcription factor.[1][2] FOXM1 is a well-established oncogene that is overexpressed in a majority of human cancers, including prostate cancer, where it plays a critical role in tumor progression, metastasis, and chemoresistance.[2][3] this compound offers a promising therapeutic strategy by targeting FOXM1, leading to the suppression of its downstream signaling pathways and subsequent anti-cancer effects.

The primary mechanism of action of this compound involves a unique two-step process. Initially, it induces the relocalization of nuclear FOXM1 protein to the cytoplasm. Subsequently, it promotes the degradation of the cytoplasmic FOXM1 protein via the autophagic pathway.[2][4] This targeted degradation of FOXM1 leads to the inhibition of its transcriptional activity, resulting in cell cycle arrest and apoptosis in cancer cells. Furthermore, inhibition of FOXM1 by this compound has been shown to sensitize cancer cells to conventional chemotherapeutic agents.[2]

These application notes provide a comprehensive overview of the use of this compound in prostate cancer cell lines, including its effects on cell viability, apoptosis, and FOXM1 protein expression. Detailed protocols for key experiments are also provided to facilitate the use of this compound in a research setting.

Data Summary

The following tables summarize the quantitative effects of this compound on various prostate cancer cell lines.

Table 1: Effect of this compound on FOXM1 Protein Expression in Prostate Cancer Cell Lines

| Cell Line | Treatment Concentration (µM) | Treatment Duration | Percent Reduction in FOXM1 Protein Levels (Compared to Control) |

| LNCaP | 5 - 10 | 24 hours | Prominent Suppression |

| PC-3 | 5 - 10 | 24 hours | Prominent Suppression |

Data is qualitatively described as "prominent suppression" based on Western blot analysis from the cited literature.[4] Specific IC50 values for FOXM1 reduction are not available.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of this compound in Prostate Cancer Cells

Caption: Mechanism of this compound-induced FOXM1 degradation.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound in prostate cancer cells.

Experimental Protocols

Cell Culture

Prostate cancer cell lines LNCaP and PC-3 can be obtained from the American Type Culture Collection (ATCC).

-

LNCaP cells: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

PC-3 cells: Culture in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain all cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for specific experimental conditions.

Materials:

-

Prostate cancer cells (LNCaP, PC-3)

-

96-well plates

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is a general guideline for flow cytometry-based apoptosis detection.

Materials:

-

Prostate cancer cells (LNCaP, PC-3)

-

6-well plates

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

-

Incubate for 24 hours.

-

Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

FITC-negative and PI-negative cells are viable.

-

FITC-positive and PI-negative cells are in early apoptosis.

-

FITC-positive and PI-positive cells are in late apoptosis or necrosis.

-

FITC-negative and PI-positive cells are necrotic.

-

Western Blot Analysis for FOXM1 Expression

This protocol provides a general procedure for detecting FOXM1 protein levels.

Materials:

-

Prostate cancer cells (LNCaP, PC-3)

-

6-well plates

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against FOXM1 (e.g., from Cell Signaling Technology)

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with desired concentrations of this compound or vehicle control for 24 hours.[4]

-

Wash cells with cold PBS and lyse them in RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-FOXM1 antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

Quantify band intensities using densitometry software.

Conclusion

This compound represents a valuable research tool for investigating the role of FOXM1 in prostate cancer. Its ability to induce the degradation of FOXM1 provides a specific mechanism for studying the downstream consequences of FOXM1 inhibition. The protocols and data presented here offer a foundation for researchers to explore the therapeutic potential of this compound in prostate cancer models. Further investigation is warranted to establish detailed dose-response curves and to explore its efficacy in combination with other anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FOXM1: Functional Roles of FOXM1 in Non-Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodology for Assessing FOXM1 Inhibition by STL427944

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Forkhead box M1 (FOXM1) is a transcription factor frequently overexpressed in a wide range of human cancers, where it plays a critical role in cell cycle progression, proliferation, and chemoresistance.[1][2][3] Its oncogenic activity makes it an attractive target for cancer therapy.[1][2][4] STL427944 is a novel small molecule inhibitor that selectively suppresses FOXM1.[5][6][7] This document provides detailed methodologies for assessing the inhibitory effects of this compound on FOXM1, intended for researchers, scientists, and drug development professionals.

The primary mechanism of action of this compound involves a two-step process: it first induces the relocalization of FOXM1 protein from the nucleus to the cytoplasm, which is then followed by its degradation through the autophagic pathway.[4][5][6][7] This unique mode of action leads to the downregulation of FOXM1 target genes and sensitizes cancer cells to conventional chemotherapeutic agents.[4][7]

Key Experimental Protocols

This section outlines the detailed protocols for key experiments to assess the efficacy and mechanism of this compound in inhibiting FOXM1.

Cell Culture and Treatment

A variety of human cancer cell lines can be used to evaluate the effects of this compound.[7]

-

Cell Lines:

-

Culture Conditions: Cells are typically cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent like DMSO to prepare a stock solution. Cells are treated with varying concentrations of this compound (typically ranging from 5 µM to 50 µM) for specified durations (e.g., 24 to 72 hours) to assess dose- and time-dependent effects.[7][11]

Western Blot Analysis for FOXM1 Protein Levels

Western blotting is a fundamental technique to quantify the reduction in FOXM1 protein levels following this compound treatment.[12][13]

-

Protocol:

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for FOXM1 (e.g., from Santa Cruz Biotechnology or Cell Signaling Technology).[10][14] A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]

-

Quantification: Densitometry analysis is performed to quantify the relative FOXM1 protein levels.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is employed to measure the mRNA levels of FOXM1 and its downstream target genes to determine if the inhibition occurs at the transcriptional level.

-

Protocol:

-

RNA Extraction: Total RNA is extracted from treated and untreated cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: The qPCR reaction is performed using a SYBR Green or TaqMan-based assay with primers specific for FOXM1 and its target genes (e.g., CCNB1, CDK1, BIRC5).[7] A housekeeping gene (e.g., 18S rRNA or GAPDH) is used for normalization.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

-

Luciferase Reporter Assay for FOXM1 Transcriptional Activity

This assay directly measures the transcriptional activity of FOXM1.[15][16][17][18][19]

-

Protocol:

-

Plasmid Transfection: Cells are co-transfected with a luciferase reporter plasmid containing a promoter with FOXM1 binding sites (e.g., a CCNB1 promoter-luciferase construct) and a Renilla luciferase plasmid (for normalization).[20]

-

This compound Treatment: After transfection, cells are treated with this compound.

-

Luciferase Activity Measurement: Cell lysates are prepared, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.[16][17]

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative FOXM1 transcriptional activity.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to investigate whether this compound affects the binding of FOXM1 to the promoter regions of its target genes.[10][21][22][23]

-

Protocol:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody against FOXM1 or a control IgG.[10][21]

-

DNA Purification: The immunoprecipitated DNA is purified.

-

qPCR Analysis: qPCR is performed using primers specific for the promoter regions of known FOXM1 target genes to quantify the amount of precipitated DNA.[10]

-

Data Presentation

Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on FOXM1 Protein Levels in Various Cancer Cell Lines

| Cell Line | This compound Concentration (µM) | Treatment Time (h) | Fold Change in FOXM1 Protein (vs. Control) |

| LNCaP | 10 | 24 | 0.45 |

| PC3 | 10 | 24 | 0.38 |

| A549 | 25 | 24 | 0.52 |

| OVCAR3 | 50 | 24 | 0.25 |

Note: Data are hypothetical and for illustrative purposes. Actual values should be derived from experimental results.

Table 2: Effect of this compound on the Expression of FOXM1 Target Genes in LNCaP Cells

| Gene | This compound Concentration (µM) | Treatment Time (h) | Fold Change in mRNA Expression (vs. Control) |

| CCNB1 | 25 | 24 | -1.65 |

| CCNB2 | 25 | 24 | -2.05 |

| CDK1 | 25 | 24 | -2.79 |

| BIRC5 | 25 | 24 | -6.05 |

Data adapted from a study on this compound.[7]

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

Caption: Mechanism of FOXM1 inhibition by this compound.

Caption: Experimental workflow for assessing this compound effects.

Conclusion

The methodologies described provide a comprehensive framework for assessing the inhibition of FOXM1 by this compound. By employing these protocols, researchers can effectively characterize the dose- and time-dependent effects of this compound on FOXM1 protein levels, its transcriptional activity, and the expression of its downstream target genes. These assays are crucial for the preclinical evaluation of this compound and its derivatives as potential anticancer agents. A more potent analog, STL001, has also been developed and can be evaluated using similar methodologies.[24]

References

- 1. The Promise of Combination Therapies with FOXM1 Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the oncogenic transcription factor FOXM1 to improve outcomes in all subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. This compound | FOXM1 inhibitor | Probechem Biochemicals [probechem.com]

- 7. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ch.cam.ac.uk [ch.cam.ac.uk]

- 9. A drug repurposing study identifies novel FOXM1 inhibitors with in vitro activity against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Forkhead Transcription Factor FOXM1 Controls Cell Cycle-Dependent Gene Expression through an Atypical Chromatin Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Human FoxM1 Antibody AF3975: R&D Systems [rndsystems.com]

- 13. researchgate.net [researchgate.net]

- 14. FoxM1 Antibody | Cell Signaling Technology [cellsignal.com]

- 15. Transcriptional Activity of FOXO Transcription Factors Measured by Luciferase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Luciferase Reporter Assay [bio-protocol.org]

- 17. Dual Luciferase Reporter Assay [bio-protocol.org]

- 18. Luciferase reporter assay [bio-protocol.org]

- 19. Reporter Gene Assays to Measure FOXO-Specific Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Small molecule targeting FOXM1 DNA binding domain exhibits anti-tumor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Transcriptional repression by FoxM1 suppresses tumor differentiation and promotes metastasis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chromatin immunoprecipitation (ChIP)-PCR [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. Novel FOXM1 inhibitor STL001 sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for STL427944 Treatment in Ovarian Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

STL427944 is a novel small molecule inhibitor of the Forkhead Box M1 (FOXM1) transcription factor, a key oncoprotein implicated in the progression and chemoresistance of various cancers, including ovarian cancer. Overexpression of FOXM1 is a frequent event in ovarian cancer, correlating with poor prognosis and resistance to platinum-based chemotherapy. This compound exerts its anticancer effects by inducing the translocation of FOXM1 from the nucleus to the cytoplasm, followed by its autophagic degradation.[1][2] This unique mechanism of action leads to the downregulation of FOXM1 target genes involved in cell proliferation, survival, and DNA repair, thereby sensitizing cancer cells to conventional chemotherapeutic agents.

These application notes provide a summary of the preclinical rationale for using this compound in ovarian cancer models and detailed protocols for its in vitro and in vivo evaluation.

Mechanism of Action

This compound selectively suppresses the FOXM1 signaling pathway. Its mechanism involves a two-step process:

-

Nuclear Export: this compound promotes the relocalization of the FOXM1 protein from the nucleus to the cytoplasm.[1]

-

Autophagic Degradation: Once in the cytoplasm, FOXM1 is targeted for degradation by autophagosomes.[1]

This leads to a reduction in the transcriptional activity of FOXM1, inhibiting the expression of downstream target genes that are critical for tumor progression.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound in the context of FOXM1 regulation in ovarian cancer.

Caption: Mechanism of this compound in ovarian cancer cells.

Data Presentation

In Vitro Efficacy of FOXM1 Inhibitors in Ovarian Cancer Cell Lines

While specific IC50 values for this compound in ovarian cancer cell lines are not yet publicly available, the following table provides data for the related FOXM1 inhibitor, thiostrepton, which can be used as a reference for designing initial experiments. A more potent analog of this compound, named STL001, has been reported to be up to 50 times more efficient in reducing FOXM1 activity, suggesting that this compound may require higher concentrations.[3][4]

| Cell Line | Histological Subtype | Treatment | IC50 (µM) | Citation |

| A2780CP70 | Epithelial Carcinoma (Cisplatin-Resistant) | Thiostrepton | ~1-2 | [5] |

Note: The provided IC50 value is an approximation based on graphical data from the cited literature. Researchers should perform their own dose-response studies to determine the precise IC50 of this compound in their specific ovarian cancer cell lines of interest, such as SKOV3, OVCAR3, and A2780.

In Vivo Efficacy of FOXM1 Inhibitors in Ovarian Cancer Xenograft Models

| Animal Model | Cell Line Injected | Treatment Group | Dosage & Schedule | Outcome | Citation |

| NOD/SCID Mice | A2780CP70 | Control | Vehicle | Progressive tumor growth | [5] |

| NOD/SCID Mice | A2780CP70 | Cisplatin | 5 mg/kg, intraperitoneal, once a week | Minor tumor growth inhibition | [5] |

| NOD/SCID Mice | A2780CP70 | Thiostrepton | 50 mg/kg, intraperitoneal, 3 times a week | Significant tumor growth inhibition | [5] |

| NOD/SCID Mice | A2780CP70 | Combination | Cisplatin (5 mg/kg) + Thiostrepton (50 mg/kg) | Synergistic and potent tumor regression | [5] |

Experimental Protocols

In Vitro Cell Viability Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in ovarian cancer cell lines.

Materials:

-

Ovarian cancer cell lines (e.g., SKOV3, OVCAR3, A2780)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

96-well plates

-

Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the ovarian cancer cells.

-

Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range, based on data from similar compounds, would be from 0.1 µM to 50 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-